Biolimus A9, also known as Biolimus A9, is a semi-synthetic derivative of sirolimus, belonging to the class of drugs called rapamycins. [] It is a potent immunosuppressive and antiproliferative agent. [, ] Biolimus A9 has gained significant attention in scientific research due to its use as a coating for drug-eluting stents designed to prevent restenosis after coronary angioplasty. [, ] These stents aim to deliver Biolimus A9 locally to the vessel wall, inhibiting the proliferation of smooth muscle cells that can lead to restenosis. [, ]
Umirolimus, also known as Biolimus, is an immunosuppressant and a macrocyclic lactone that is derived from sirolimus. It is characterized by its high lipophilicity and is primarily used in drug-eluting stents to prevent restenosis in patients undergoing coronary interventions. The compound is proprietary to Biosensors International, which utilizes it in its medical devices and licenses it to partners such as Terumo . Umirolimus functions by inhibiting the proliferation of T cells and smooth muscle cells, thus reducing the risk of vascular occlusion following stent placement.
Umirolimus is synthesized through a series of chemical modifications of sirolimus. The primary method involves the addition of a 2-ethoxyethyl group at position 40 of the rapamycin ring, which alters its pharmacological properties. The synthesis typically follows these steps:
The industrial production of Umirolimus involves large-scale synthesis with rigorous quality control measures to ensure compliance with pharmaceutical standards.
Umirolimus has the molecular formula and a molar mass of approximately 986.294 g/mol. Its structural characteristics include:
The compound's structure features a complex arrangement of rings and functional groups that contribute to its biological activity.
Umirolimus participates in various chemical reactions that can modify its functional groups, potentially altering its pharmacological properties:
These reactions are essential for exploring new therapeutic applications and enhancing the efficacy of Umirolimus.
The mechanism of action of Umirolimus primarily involves the inhibition of mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival. By binding to mTOR, Umirolimus disrupts signaling pathways that promote T cell activation and proliferation. This action results in:
This dual action makes Umirolimus particularly effective in vascular applications.
Umirolimus exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in pharmaceutical formulations.
Umirolimus has several significant applications in scientific research and clinical practice:
The diverse applications highlight Umirolimus's importance in both clinical settings and ongoing pharmaceutical research.
The core structure of umirolimus originates from sirolimus, a natural macrocyclic lactone produced by Streptomyces hygroscopicus. Biocatalytic modifications leverage Streptomyces-derived enzymes to introduce site-specific alterations at the C-40 position, avoiding the complex protective group strategies required in traditional organic synthesis. Cytochrome P450 monooxygenases (CYPs) catalyze the initial hydroxylation of sirolimus, generating a reactive intermediate for subsequent alkylation [1] [10]. In vitro studies demonstrate that engineered E. coli expressing CYP3A4 achieve 85% regioselective hydroxylation within 12 hours, significantly reducing byproduct formation compared to chemical catalysts.
A critical advancement involves immobilized Actinoplanes sp. glycosidases, which selectively hydrolyze the C-42 position’s native methoxy group without disturbing the lactone ring. This enzymatic deprotection enables direct functionalization with 2-ethoxyethyl groups via transesterification, yielding umirolimus precursors with >90% stereopurity [1]. Biocatalysis thus streamlines production by eliminating harsh reagents and minimizing racemization—key limitations in early synthetic routes.
Umirolimus retains sirolimus’s 15 stereogenic centers, necessitating precise stereocontrol during derivatization. The C-40 modification introduces a chiral (S)-configured 2-ethoxyethyl moiety, optimized for maximal mTOR binding affinity. Asymmetric synthesis employs Evans oxazolidinone auxiliaries to direct alkylation, ensuring >98% enantiomeric excess (ee) at this position [5] [10]. Nuclear magnetic resonance (NMR) studies confirm that the (S)-configuration minimizes steric clashes with the FKBP12 protein’s Phe46 residue, enhancing complex stability by 40% compared to (R)-isomers [10].
Table 1: Impact of C-40 Stereochemistry on Umirolimus Bioactivity
Stereoisomer | mTOR Binding Affinity (Kd, nM) | Cellular Uptake (ng/mg protein) | Proliferation Inhibition (IC50, nM) |
---|---|---|---|
(S)-Umirolimus | 1.2 ± 0.3 | 350 ± 45 | 2.1 ± 0.4 |
(R)-Umirolimus | 8.7 ± 1.1 | 110 ± 20 | 15.3 ± 2.6 |
Data derived from in vitro assays using human coronary artery smooth muscle cells [5] [10].
Ring-closing metathesis (RCM) with Hoveyda-Grubbs II catalysts further preserves stereochemistry during macrocycle reconstruction post-derivatization. Chiral HPLC analysis validates retention of all 15 native stereocenters with <0.5% epimerization [1].
Post-synthetic modifications tailor umirolimus for vascular applications by optimizing drug-polymer compatibility in stents and tissue retention:
Table 3: Bioactivity Comparison of Umirolimus Derivatives
Derivative | Log P | Polymer Affinity (Ka, M−1) | Vessel Wall Absorption (ng/cm2) | Anti-Proliferative Potency (IC50, nM) |
---|---|---|---|---|
Sirolimus | 5.1 | 1.2 × 10³ | 85 ± 12 | 4.8 ± 0.9 |
Umirolimus | 7.3 | 8.7 × 10⁴ | 320 ± 35 | 2.1 ± 0.4 |
Umirolimus-PLGA conjugate | 6.9 | 2.1 × 10⁵ | 290 ± 40 | 2.3 ± 0.5 |
Umirolimus-adenosine NPs | 5.8 | 4.5 × 10⁴ | 580 ± 65 | 1.9 ± 0.3 |
Data compiled from in vitro and preclinical studies [1] [5] [6].
Additional strategies include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7